Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves various chemical reactions, including the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst, which has been optimized for high yields of related quinoline derivatives (Song Bao-an, 2012). Additionally, cyclocondensation reactions of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with sym-1,2-diketones have been explored to produce various heterocycles (Esra’a S. Abu-Sheaib et al., 2008).
Scientific Research Applications
Anticancer Activity
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives are explored for their therapeutic potentials, including anticancer activities. Trabectedin (ET-743), a compound with a structure characterized by three fused tetrahydroisoquinoline rings, has shown promise in treating ovarian cancer. Its mechanism involves covalent interaction with the DNA double helix and interference with transcription factors and DNA repair pathways, suggesting a unique mode of action different from other DNA-interacting agents. This compound also modulates cytokine and chemokine production, indicating potential effects on the tumor microenvironment (D’Incalci & Galmarini, 2010).
Antioxidant Activity
Studies on the antioxidant activity of compounds structurally related to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate have highlighted the role of such compounds in neutralizing free radicals and protecting against oxidative stress. Methods to determine antioxidant activity, like the ABTS/PP Decolorization Assay, are crucial for evaluating the potential of these compounds in mitigating oxidative damage in biological systems (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).
Antimalarial Drug Targets
The structural features of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate derivatives, including tetrahydroquinoline, are being investigated for their potential as antimalarial drug targets. These studies focus on protein farnesyltransferase inhibitors, suggesting that modifications of tetrahydroquinoline scaffolds could lead to new therapeutic agents against malaria (Sharma, 2017).
Antimicrobial and Antioxidant Properties
The role of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate-related compounds in environmental and food science, particularly in the remediation of organic pollutants and as potential food additives, highlights their dual antimicrobial and antioxidant properties. These compounds have been shown to enhance the degradation efficiency of persistent organic pollutants, indicating their value in environmental clean-up efforts and their potential as preservatives in food products (Husain & Husain, 2007).
Synthesis of Physiologically Active Compounds
Radical cyclizations, a method used in the synthesis of carbo- and heterocyclic compounds, leverage the structural motifs of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate for the construction of physiologically active compounds. This synthesis pathway is critical for developing new materials with potential therapeutic applications, demonstrating the versatility of tetrahydroquinoline derivatives in organic synthesis (Ishibashi & Tamura, 2004).
properties
IUPAC Name |
ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNJSGZCDFBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544742 |
Source
|
Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
CAS RN |
106960-78-5 |
Source
|
Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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